Ethyl caprate

Beschreibung

Ethyl decanoate has been reported in Mandragora autumnalis, Echinophora tenuifolia, and other organisms with data available.

Ethyl decanoate is a metabolite found in or produced by Saccharomyces cerevisiae.

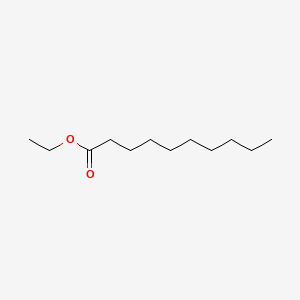

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXWDWUGBIJHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044363 | |

| Record name | Ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with an oily brandy-like odour | |

| Record name | Ethyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl decanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

241.00 to 245.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0159 mg/mL at 25 °C, Soluble in most fixed oils, insoluble in glycerol and propylene glycol, 1ml in 4ml 80% ethanol (in ethanol) | |

| Record name | Ethyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl decanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.868 | |

| Record name | Ethyl decanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

110-38-3 | |

| Record name | Ethyl caprate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL DECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY39FB86UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-20 °C | |

| Record name | Ethyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Ethyl Decanoate

Enzymatic Synthesis Mechanisms in Microorganisms

The enzymatic synthesis of ethyl decanoate (B1226879) in microorganisms is primarily catalyzed by a group of enzymes known as acyl-CoA:ethanol (B145695) O-acyltransferases (AEATases). nih.govnih.gov These enzymes facilitate the condensation reaction between an activated fatty acid (in the form of acyl-CoA) and ethanol to form the corresponding ethyl ester. nih.govnih.gov

Role of Acyl-CoA:Ethanol O-Acyltransferases (AEATases)

AEATases are crucial for the production of medium-chain FAEEs, including ethyl decanoate, in microorganisms like Saccharomyces cerevisiae. nih.govnih.govasm.org These enzymes exhibit activity towards a range of fatty acyl-CoA substrates of varying chain lengths. nih.gov

In Saccharomyces cerevisiae, two key enzymes with AEATase activity involved in ethyl ester biosynthesis are Ethyl Ester Biosynthesis 1 (Eeb1) and Ethanol Hexanoyl Transferase 1 (Eht1). nih.govnih.govasm.org Both Eht1 and Eeb1 have demonstrated acyl-CoA:ethanol O-acyltransferase activity in vitro. nih.gov While Eht1 was initially characterized as an octanoyl-CoA:ethanol acyltransferase, it also shows activity towards decanoyl-CoA, synthesizing ethyl decanoate. nih.govresearchgate.net Eeb1 is considered a major contributor to the synthesis of various medium-chain FAEEs, including ethyl decanoate. nih.govnih.govthebiogrid.orgkuleuven.be

Studies involving gene deletion and overexpression have helped to delineate the specific contributions of Eht1 and Eeb1. Deletion of the EEB1 gene significantly reduces the synthesis of ethyl decanoate, indicating its pivotal role. nih.gov Deletion of EHT1 alone has a less pronounced effect on ethyl decanoate levels compared to EEB1 deletion. nih.govkuleuven.be

The expression levels of the EEB1 and EHT1 genes have a notable influence on ethyl decanoate production. Downregulation of EEB1 expression leads to a significant decrease in ethyl decanoate synthesis. nih.govmdpi.com While overexpression of EHT1 and EEB1 has been explored to enhance ethyl ester production, studies have shown varied results depending on the yeast strain. nih.govnih.gov In some instances, overexpression of EHT1 has led to a slight increase in ethyl decanoate concentration. kuleuven.be However, other studies using different industrial strains did not observe increased ethyl ester production with EHT1 or EEB1 overexpression, suggesting that production can be substrate-limited rather than enzyme-limited in certain contexts. nih.gov

Data on the impact of EEB1 and EHT1 gene deletion on ethyl decanoate production in Saccharomyces cerevisiae demonstrates the relative importance of these genes:

| Gene Deletion | Relative Ethyl Decanoate Production (% of wild-type) | Source |

| eht1Δ | Slightly increased to unaffected | nih.govkuleuven.be |

| eeb1Δ | 40% - 50% reduction | nih.govkuleuven.be |

| eht1Δ eeb1Δ | Similar to eeb1Δ alone | nih.govkuleuven.be |

While Eeb1 and Eht1 are recognized as primary enzymes for medium-chain FAEE synthesis in S. cerevisiae, evidence suggests the involvement of additional enzymes in ethyl decanoate synthesis. nih.govasm.orgkuleuven.be Even with the deletion of both EHT1 and EEB1, some residual ethyl decanoate production can still occur, implying the presence of other enzymes with overlapping or complementary activity. nih.govkuleuven.be The protein encoded by YMR210w, a member of the EHT1 and EEB1 gene clade, has also been linked to the production of ethyl octanoate (B1194180) and ethyl decanoate. asm.org Further research is ongoing to fully identify and characterize these additional enzymatic contributors to ethyl decanoate biosynthesis. nih.govasm.orgkuleuven.be

Influence of Gene Expression (EEB1, EHT1) on Ethyl Decanoate Production

Precursor Availability and Metabolic Flux in Ethyl Decanoate Formation

The availability of precursors, namely decanoyl-CoA and ethanol, is a critical factor influencing ethyl decanoate formation. nih.gov The metabolic flux through pathways that generate these precursors directly impacts the final yield of ethyl decanoate. asm.org

Decanoyl-CoA, a key precursor for ethyl decanoate synthesis, is derived from fatty acid metabolism. nih.govnih.govmetabolomicsworkbench.orgyeastgenome.org In yeast, medium-chain fatty acids, including decanoic acid, are intermediates released prematurely from the cytoplasmic fatty acid synthase (FAS) complex. nih.gov The formation of decanoyl-CoA involves the activation of decanoic acid by converting it to its acyl-CoA thioester form. nih.govmetabolomicsworkbench.org This activated form is then utilized by AEATases for the esterification reaction with ethanol. nih.govnih.gov

The regulation of fatty acid biosynthesis, particularly the activity of enzymes like acetyl-CoA carboxylase, can influence the release and availability of medium-chain fatty acyl-CoA molecules, including decanoyl-CoA. nih.gov Conditions that affect fatty acid metabolism and the supply of decanoyl-CoA can therefore impact ethyl decanoate production. mdpi.comasm.org For example, exogenous addition of decanoic acid has been shown to increase ethyl decanoate yields.

Influence of Unsaturated Fatty Acids on Ethyl Decanoate Biosynthesis

The presence of unsaturated fatty acids (UFAs) in the fermentation medium has been shown to impact ethyl decanoate biosynthesis. Generally, higher levels of UFAs lead to a decrease in the production of ethyl esters, including ethyl decanoate fishersci.cawikipedia.orgdsmz.de. For instance, increasing the UFA content in wort resulted in a notable decrease in ethyl decanoate concentration, with a 50% reduction observed in wort containing 32 times the standard UFA content in one study wikipedia.org. While the precise mechanisms are still being elucidated, the influence of UFAs like oleate (B1233923) on C6-C10 ethyl ester formation can be complex, showing suppression at lower concentrations and potential stimulation at higher concentrations nih.gov.

Impact of Redox Cofactor Perturbations on Ethyl Decanoate Synthesis

Perturbations in the balance of redox cofactors, specifically NAD(P)H, have a significant impact on the synthesis of volatile compounds, including ethyl decanoate fishersci.cafishersci.com. Research has demonstrated that increased oxidation of NADH and NADPH leads to a decrease in the formation of ethyl hexanoate (B1226103), ethyl octanoate, and ethyl decanoate fishersci.cafishersci.comfishersci.co.uk. This effect is linked to the impact of the redox status on the availability of precursors, such as medium-chain fatty acids, which are required for ethyl ester synthesis fishersci.cafishersci.com. For example, increased NADH or NADPH demand resulted in a reduction in the formation of hexanoic, octanoic, and decanoic acids, consequently reducing the production of their corresponding ethyl esters fishersci.ca.

Bioregulation of Ethyl Decanoate Production in Fermentation Systems

The production of ethyl decanoate during fermentation is subject to bioregulation by various environmental and nutritional factors.

Effects of Fermentation Temperature on Ethyl Decanoate Levels

Fermentation temperature is a critical parameter influencing ethyl decanoate production. Higher fermentation temperatures generally correlate with increased production of ethyl octanoate and decanoate fishersci.cawikipedia.orgdsmz.denih.govfishersci.calipidmaps.orgrqbchemical.com. Studies in winemaking have shown that temperatures above 15°C favor the production and retention of higher-boiling esters like ethyl decanoate scilit.comlipidmaps.org. Within the relevant temperature range for ale beer production (20-26°C), increasing the temperature further increases ethyl octanoate and decanoate levels wikipedia.orgnih.gov. Conversely, decreasing fermentation temperature has been associated with a decrease in ethyl decanoate concentration ecsci.co.krepa.gov.

Table 1: Influence of Fermentation Temperature on Ethyl Decanoate Production (Illustrative Data Based on Search Results)

| Temperature (°C) | Relative Ethyl Decanoate Level |

| 14 | Low |

| 19 | Higher |

| 20-26 | Increasing |

Influence of Carbon and Nitrogen Sources on Ethyl Decanoate Biosynthesis

The availability and type of carbon and nitrogen sources in the fermentation medium can influence ethyl decanoate biosynthesis, although some studies suggest only moderate changes with variations in total carbon or nitrogen content fishersci.cadsmz.de. However, specific nitrogen sources, such as supplementation with L-leucine, have been shown to increase ethyl decanoate concentration fishersci.ca. Research investigating different nitrogen levels (50 to 250 mg/liter FAN) while keeping carbon constant (8% maltose) has provided data on ethyl decanoate production under these varying conditions dsmz.de.

Detoxification Pathways Involving Ethyl Decanoate Production in Yeast

The synthesis of ethyl esters, including ethyl decanoate, is hypothesized to play a role in the detoxification mechanisms of yeast, particularly against the toxicity of medium-chain fatty acids (MCFAs) wikipedia.orgzellbio.euciteab.comlipidmaps.orgfishersci.se. MCFAs can be toxic to yeast cells if they accumulate intracellularly citeab.com. Esterification with ethanol converts these potentially toxic free fatty acids into less toxic ethyl esters wikipedia.orglipidmaps.org. These ethyl esters are more lipid-soluble and can diffuse through the cell membrane into the fermentation medium, thereby reducing the intracellular concentration of toxic fatty acids wikipedia.org. This process also contributes to the regeneration of free Coenzyme A, which is essential for cellular metabolism lipidmaps.org.

Ethyl Decanoate as a Metabolite in Biological Systems

Ethyl decanoate is a naturally occurring metabolite found in various biological systems. It is notably produced by microorganisms, particularly Saccharomyces cerevisiae, during fermentation processes scilit.comwikipedia.orgepa.gov. As a result, it is a key volatile aroma compound in fermented beverages such as wine, beer, and water kefir, contributing fruity and brandy-like notes wikipedia.orgfishersci.cawikipedia.orguni.lusignalchemdx.com. Beyond fermented beverages, ethyl decanoate has also been reported in other natural sources, including fruits like apples, grapes, pears, and strawberries, as well as in cognac and cocoa epa.govnih.gov. Its presence as a metabolite underscores its role in the biochemical interactions within these biological matrices.

Table 2: Biological Sources Reporting the Presence of Ethyl Decanoate

| Biological Source | Type of System |

| Saccharomyces cerevisiae | Yeast (Fermentation) |

| Wine | Fermented Beverage |

| Beer | Fermented Beverage |

| Water Kefir | Fermented Beverage |

| Apples | Fruit |

| Grapes | Fruit |

| Pears | Fruit |

| Strawberries | Fruit |

| Cognac | Alcoholic Beverage |

| Cocoa | Plant Product |

Flavor Chemistry and Sensory Science of Ethyl Decanoate

Contribution to Aroma Profiles in Fermented Beverages

Volatile esters, including ethyl decanoate (B1226879), are vital aroma compounds in fermented beverages, largely responsible for their fruity character nih.gov. Even minor changes in their concentrations can significantly affect the final sensory quality nih.gov.

Ethyl decanoate is an important contributor to the aromatic composition and complexity of wine sauvignonblanc.comresearchgate.netmdpi.com. Along with other ethyl esters of medium-chain fatty acids, it is quantitatively significant in wine aroma and strongly influences sensory properties and quality researchgate.netmdpi.comftb.com.hr. It is often associated with sweet, fruity, and dry fruit aromas in wine ftb.com.hr. Research indicates that ethyl decanoate, alongside ethyl octanoate (B1194180), can act as an aroma enhancer compound in wine researchgate.netresearchgate.net.

Detailed Research Findings:

Studies on Croatian dessert wine Prošek from Plavac mali cv. identified ethyl hexanoate (B1226103), ethyl octanoate, and ethyl decanoate as ethyl esters of straight-chain saturated fatty acids present in concentrations significantly above their sensory thresholds, making them very important for the wine's aroma ftb.com.hr. Ethyl decanoate was the most represented ethyl ester of straight-chain fatty acids in the samples analyzed ftb.com.hr. Native yeast flora has been shown to induce a significantly higher production of ethyl decanoate in fermentation ftb.com.hr.

In New Zealand Pinot Noir wine, ethyl decanoate, in combination with ethyl octanoate, was found to enhance black cherry aroma researchgate.net. The influence of ethyl decanoate in Pinot Noir was of particular interest as it had not been considered important for other red wines researchgate.net.

Research on Tempranillo wines showed that wines treated with Methyl Jasmonate and Methyl Jasmonate Plus Urea foliar applications had a lower content of ethyl octanoate and ethyl decanoate compared to control wines in one vintage, suggesting a potential influence of viticultural practices on its concentration researchgate.net.

Ethyl decanoate contributes to the diverse range of aromatic compounds found in Sauvignon Blanc wines, playing a supporting role in enhancing complexity alongside varietal thiols and methoxypyrazines sauvignonblanc.comnih.gov. It is described as imparting an oily, fruity, and floral character to Sauvignon Blanc sauvignonblanc.com.

Detailed Research Findings:

Research exploring the interaction between volatile and non-volatile compounds in New Zealand Sauvignon Blanc wine found that the perception of ethyl decanoate was largely suppressed by the addition of certain polyphenols, including catechin, caffeic acid, and quercetin (B1663063) researchgate.net. This suggests that polyphenol levels in Sauvignon Blanc can influence the perceived intensity of ethyl decanoate's aroma contribution researchgate.net.

Studies comparing Sauvignon Blanc wines produced from different juice fractions (free run and pressed) observed that ethyl octanoate and ethyl decanoate may contribute to attributes like "Banana lolly," "Tropical," and "Canned stone fruit" aromas, as their concentrations were seen to increase in wines from heavier pressed fractions mdpi.com.

Ethanol (B145695) concentration significantly impacts the oral aroma release and perception of volatile compounds, including ethyl decanoate, in wine mdpi.comresearchgate.netresearchgate.netnih.gov. The effect varies depending on whether the aroma release is immediate or prolonged mdpi.comresearchgate.netresearchgate.netnih.gov.

Detailed Research Findings:

Studies investigating the effects of ethanol content (0.5%, 5%, and 10% v/v) on the oral aroma release of six fruity esters in rosé wines found that an increase in ethanol content led to a lower immediate oral release of less polar and less volatile esters, such as ethyl octanoate and ethyl decanoate mdpi.comresearchgate.netresearchgate.netnih.gov. This is potentially due to these compounds being more soluble in the wine matrix as ethanol concentration increases, leading to higher retention within the matrix and lower immediate release mdpi.comresearchgate.netcsic.es.

Conversely, regarding prolonged oral aroma release, an increase in ethanol content in wine increased the oral aroma release of the tested esters, including ethyl decanoate mdpi.comresearchgate.netresearchgate.netnih.gov. This effect was more pronounced when the alcohol concentration rose from 0.5% to 10% v/v and could be linked to an increase in the fruity aroma persistence in the wines mdpi.comresearchgate.netresearchgate.netnih.gov. The presence of ethanol also significantly increased the recovery of ethyl hexanoate, ethyl octanoate, and ethyl decanoate in expectorated wines as their hydrophobicity increased and volatility decreased csic.es.

Salivary parameters can influence the persistence of wine aroma compounds, including ethyl decanoate, in the oral cavity nih.govsawine.co.zamdpi.comresearchgate.net.

Detailed Research Findings:

Research using in vivo PTR-ToF-MS to monitor wine aroma persistence in the nasal cavity after wine consumption found that while esters generally disappeared quickly, ethyl decanoate was significantly more released in the presence of tannins nih.govsawine.co.zamdpi.com. Strong interindividual differences in aroma persistence were observed nih.govsawine.co.zamdpi.com.

Significant positive correlations were found between salivary total protein content and the persistence of specific compounds, while negative correlations were observed with salivary flow nih.govsawine.co.zaresearchgate.net. Although ethyl decanoate is the most hydrophobic compound studied in one instance, it was less persistent in breath compared to less hydrophobic compounds like linalool, suggesting that factors beyond hydrophobicity, such as interactions with salivary proteins or metabolism in the oral cavity, influence persistence mdpi.com. Non-covalent interactions between aroma compounds and salivary proteins are proposed to be important for in-mouth processing and could drive oral aroma persistence of esters mdpi.com.

Based on the findings in mdpi.comresearchgate.netresearchgate.netnih.gov, the following table illustrates the general trend of immediate and prolonged oral aroma release of ethyl decanoate at different ethanol concentrations in wine.

| Ethanol Concentration (% v/v) | Immediate Oral Aroma Release | Prolonged Oral Aroma Release |

| Low (e.g., 0.5%) | Higher | Lower |

| Medium (e.g., 5%) | Lower | Higher |

| High (e.g., 10%) | Lower | Higher |

Note: This table represents the general trend observed for ethyl decanoate and other less polar esters. The magnitude of the effect can vary depending on the individual and specific wine matrix.

Influence of Ethanol Concentration on Oral Aroma Release and Perception in Wine

Significance in Beer Flavor and Sensory Properties

Ethyl decanoate is one of the medium-chain fatty acid ethyl esters that contribute to the fruity character of beer nih.govkuleuven.bemdpi.com. These esters are important aroma compounds, even though they may be present in trace amounts kuleuven.beajol.info. Ethyl decanoate is typically described as having a floral or fruity odor in beer kuleuven.bemdpi.com.

Detailed Research Findings:

In beer, ethyl esters of C6–C10 fatty acids, including ethyl hexanoate, ethyl octanoate, and ethyl decanoate, are notable for their flavor and aroma characteristics, such as apple, anise, and apricot mdpi.com. They are produced by the condensation of acyl-CoA and ethanol, mediated by enzymes mdpi.com.

Studies on the stability of flavor-active ester compounds in ale and lager beer during storage found that ethyl decanoate was the least stable volatile ester compound in lager beer at room temperature, with a significant decrease in concentration observed over three months ajol.info. In ale beer, ethyl octanoate was the least stable ajol.info. However, at 4°C, ethyl decanoate concentrations remained above the threshold level after 12 weeks of storage in both ale and lager ajol.info.

Research comparing beers brewed from genetically distinct malts found that some malts resulted in profiles containing many fatty acid esters known to impart fruitier flavors, including ethyl decanoate tandfonline.com. The proportion of ethyl decanoate varied significantly between different batches in one study on serial re-pitching of yeast mdpi.com.

While ethyl decanoate is present in beer, its concentration may be below the individual threshold level in some lager beers, although the synergistic effect with other esters can still influence flavor kuleuven.beajol.info.

Presence and Contribution in Meads

Ethyl decanoate is a volatile compound found in mead and contributes to its aroma profile mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net.

Detailed Research Findings:

Analysis of traditional American meads identified ethyl octanoate, phenylethyl alcohol, ethyl decanoate, and ethyl acetate (B1210297) as the most relatively abundant volatile compounds across various samples researchgate.netnih.govresearchgate.net. In these meads, ethyl octanoate and ethyl decanoate were found to be correlated with a "manure" aroma, while other esters correlated with different notes researchgate.netnih.govresearchgate.net.

Studies on mead fermentation using different yeast strains, including Saccharomyces fibuligera, observed the presence of fruity esters such as ethyl propionate, ethyl octanoate, and ethyl decanoate, suggesting their contribution to the mead's aroma mdpi.com. Another study on mead fermenting blossom honey and honeydew honey also identified ethyl decanoate, with its concentration increasing at the end of the fermentation process mdpi.com. In this study, ethyl decanoate was described as having a sweet, fruity apple flavor mdpi.com. Honeydew honey samples, in particular, seemed to be richer in ethyl octanoate and ethyl decanoate after fermentation mdpi.com.

Analysis in Traditional Baijiu and Tequila Flavor Profiles

Ethyl decanoate is a notable volatile compound identified in traditional Baijiu and Tequila, contributing to their distinctive aroma profiles.

In Baijiu, particularly the light-flavor type, ethyl decanoate is among the esters that contribute to the pleasant fruity and floral aroma. Studies have shown that the concentration of ethyl decanoate, along with other esters like ethyl butanoate, ethyl hexanoate, and ethyl octanoate, tends to be higher in higher-grade Baijiu samples. mdpi.com Esters, in general, are the most abundant group of volatile compounds in strong-aroma Baijiu and significantly contribute to its fragrance. upm.edu.myrsc.org While ethyl hexanoate often dominates the flavor profile of strong-aroma Baijiu, ethyl decanoate is also a key component. upm.edu.my

In Tequila, ethyl decanoate has been identified as one of the potent odorants based on Charm values. acs.org It is among the major contributors to the aroma of distillates, imparting a pleasant fruity smell. researchgate.net Ethyl decanoate is commonly found in various alcoholic beverages, including different types of Tequila such as silver, gold, aged, and extra-aged. researchgate.netacs.org Quantitative differences in ethyl decanoate concentrations have been observed across these different tequila types. acs.org The concentration of ethyl decanoate, alongside ethyl octanoate and ethyl dodecanoate, can be particularly high in mature tequila extracts. worktribe.com These esters are believed to be primarily formed during fermentation and distillation, with extra-añejo tequila, which undergoes extensive aging, often exhibiting the highest concentration of ethyl esters. acs.org

Sensory Perception and Interaction Studies

The sensory perception of ethyl decanoate can be influenced by various factors, including interactions with other compounds and its concentration.

Modulation of Ethyl Decanoate Perception by Non-Volatile Compounds (e.g., Polyphenols)

Non-volatile compounds, such as polyphenols, can significantly modulate the perception of volatile aroma compounds like ethyl decanoate. Research on Sauvignon Blanc wine has shown that the perception of ethyl decanoate can be largely suppressed by the addition of polyphenols, including catechin, caffeic acid, and quercetin. researchgate.netcapes.gov.br This suppression suggests interactions between polyphenols and ethyl decanoate that affect its volatility or how it is perceived by the olfactory system. researchgate.net Another study indicated that gallic acid also minimizes the sensory perception of ethyl decanoate. ucdavis.edu However, the effect of non-volatile compounds on aroma perception can be compound-dependent, as seen in a study where a grape seed tannin extract did not significantly affect the perception of ethyl decanoate, while it lowered the perception of ethyl hexanoate. nih.gov The release of ethyl decanoate has also been shown to increase over its detection threshold as polyphenol concentrations increased in red wine matrices. ives-openscience.eu

Correlation between Chemical Concentration and Perceived Sensory Intensity

The relationship between the chemical concentration of ethyl decanoate and its perceived sensory intensity is a key aspect of flavor chemistry. While not explicitly detailed for ethyl decanoate in isolation in the provided snippets, the concept of correlating sensory intensity with chemical concentration is fundamental to understanding the impact of flavor compounds. The degree of this correlation for a given compound is sometimes referred to as its coefficient of determination. ucdavis.edu Generally, a higher concentration of an aroma compound is expected to lead to a higher perceived intensity, although this can be influenced by the presence of other compounds and matrix effects. Studies on various beverages utilize quantitative analysis methods like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of volatile compounds, including ethyl decanoate, and correlate these findings with sensory evaluation data. acs.orgnih.govnih.gov For instance, in Baijiu, higher concentrations of ethyl decanoate and other esters correlate with higher grades and associated aroma qualities. mdpi.com In Muscat wine distillates, ethyl decanoate concentration showed high correlations with the "artificial fruit" sensory attribute. dss.go.th

Dynamic Release and Perception Mechanisms (Orthonasal vs. Retronasal)

The perception of flavor involves both orthonasal olfaction (aroma perceived through the nose by sniffing) and retronasal olfaction (aroma perceived in the mouth and then through the nasal cavity). The dynamic release of aroma compounds during consumption plays a crucial role in retronasal perception. acs.orgcsic.es While orthonasal perception can be studied using static systems, retronasal perception is a dynamic process influenced by factors like mastication and salivation. csic.es

Research has investigated the dynamic release of compounds like ethyl decanoate in the mouth. For example, studies on wine have explored how factors like ethanol concentration affect the immediate and prolonged oral aroma release of esters, including ethyl decanoate. mdpi.com An increase in ethanol content has been shown to increase the oral aroma release of less volatile esters like ethyl octanoate and ethyl decanoate, particularly in prolonged release, which might enhance the fruity aroma persistence in wines. mdpi.com The mechanisms involved in retronasal release and perception are considered more dynamic and complex than those behind orthonasal perception. mdpi.com While some studies have found a positive correlation between in vivo aroma release and perception, others have observed discrepancies. acs.org The release of volatile compounds from a food matrix to the saliva phase in the mouth, followed by partitioning to the air and transport to the nasal airways, is a key sequence in flavor perception. csic.es

Stability of Ethyl Decanoate as a Flavor Compound During Storage

The stability of flavor compounds during storage is critical for maintaining the quality and consistency of food and beverage products. Ethyl decanoate's stability can be influenced by factors such as temperature and the product matrix.

In beer, ethyl decanoate has been found to be relatively less stable compared to other volatile ester compounds during storage, particularly at room temperature. researchgate.netajol.infoajol.info Studies have shown a significant decrease in ethyl decanoate concentration over a few months of storage at room temperature (approximately 22.5°C). researchgate.netajol.infoajol.info Storage at lower temperatures (e.g., 4°C) generally results in greater stability for volatile ester compounds in beer. researchgate.netajol.infoajol.inforesearchgate.net Despite the decrease in concentration at room temperature, ethyl decanoate may still remain above its flavor threshold level after a period of storage. ajol.info

In spirit drinks, changes in ethyl decanoate concentration have also been observed during storage. In plum distillates, an increase in the content of ethyl decanoate was noted after storage, with concentrations increasing more sharply at higher alcohol by volume (ABV) and storage temperatures. mdpi.com This suggests that the stability and behavior of ethyl decanoate during storage can be matrix-dependent and influenced by factors like alcohol content and temperature.

Data Table: Stability of Ethyl Decanoate in Beer During Storage

| Beverage Type | Storage Temperature | Storage Duration | Approximate Decrease in Concentration | Source |

| Lager Beer | Room Temperature (~22.5°C) | 3 Months | 36.77% | researchgate.netajol.infoajol.info |

| Ale Beer | Room Temperature (~22.5°C) | 3 Months | Less stable than phenyl ethyl acetate, more stable than ethyloctanoate | researchgate.netajol.infoajol.info |

| Lager Beer | 4°C | 12 Weeks | Remained above threshold | ajol.info |

| Ale Beer | 4°C | 12 Weeks | Remained above threshold | ajol.info |

Data Table: Ethyl Decanoate Concentration in Different Tequila Types

| Tequila Type | Concentration Range (ppm) | Source |

| Different Types | 0.27 - 15.03 | acs.org |

Note: This range represents findings across different tequila samples in a specific study.

| Tequila Type | Relative Abundance (among most abundant volatiles) | Source |

| Traditional American Meads | Among the most relatively abundant volatile compounds | nih.gov |

Note: This indicates relative abundance, not specific concentration values.

Data Table: Effect of Polyphenols on Ethyl Decanoate Perception in Sauvignon Blanc Wine

| Polyphenol Added | Effect on Ethyl Decanoate Perception | Source |

| Catechin | Largely suppressed | researchgate.netcapes.gov.br |

| Caffeic Acid | Largely suppressed | researchgate.netcapes.gov.br |

| Quercetin | Largely suppressed | researchgate.netcapes.gov.br |

| Gallic Acid | Minimizes | ucdavis.edu |

Note: Based on sensory evaluation studies.

Data Table: Effect of Grape Seed Tannin Extract on Ethyl Decanoate Perception in Wine

| Non-Volatile Added | Effect on Ethyl Decanoate Perception | Source |

| Grape Seed Tannin Extract | Not significantly affected | nih.gov |

Note: Based on a specific study using a commercial grape seed tannin extract.

Data Table: Effect of Ethanol Concentration on Immediate Oral Ethyl Decanoate Release in Wine

| Ethanol Concentration | Effect on Immediate Oral Release of Ethyl Decanoate | Source |

| Higher | Lower release (compared to more polar/volatile esters) | mdpi.com |

Note: This refers to the immediate release phase.

Data Table: Effect of Ethanol Concentration on Prolonged Oral Ethyl Decanoate Release in Wine

| Ethanol Concentration | Effect on Prolonged Oral Release of Ethyl Decanoate | Source |

| Higher | Increased release | mdpi.com |

Note: This refers to the prolonged release phase and was observed for less volatile esters like ethyl octanoate and ethyl decanoate.

Data Table: Correlation of Ethyl Decanoate Concentration with Sensory Attribute in Muscat Wine Distillates

| Compound | Sensory Attribute | Correlation Coefficient (r) | Source |

| Ethyl Decanoate | Artificial fruit | 0.84 | dss.go.th |

| Ethyl Decanoate | Linalool attribute | 0.48, 0.71 (depending on fraction/product) | dss.go.th |

Note: Correlation values indicate the strength and direction of the linear relationship.

Data Table: Correlation of Ethyl Decanoate with Aroma in Traditional American Meads

| Compound | Correlated Aroma | Source |

| Ethyl Decanoate | Manure aroma | nih.gov |

Advanced Analytical Methodologies for Ethyl Decanoate Research

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography, particularly gas chromatography (GC), is widely used for separating volatile and semi-volatile compounds like ethyl decanoate (B1226879) from complex mixtures. When coupled with suitable detectors, it allows for precise identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of ethyl decanoate. It combines the separation capabilities of GC with the identification power of MS. Ethyl decanoate can be identified by its characteristic mass spectrum and retention time on a specific GC column contaminantdb.canih.govnist.govrestek.com.

GC-MS is a primary method for quantifying ethyl decanoate in complex matrices such as wine and fermented beverages nih.govacs.orgsigmaaldrich.com. Quantitative analysis is often performed using internal standards, such as ethyl dodecanoate, by comparing the peak areas of ethyl decanoate to that of the internal standard . This approach allows for the determination of ethyl decanoate concentrations in various alcoholic beverages, including cachaça, rum, and whiskey nih.govacs.orgsigmaaldrich.com. Studies have shown that GC-MS methods can achieve low limits of detection and satisfactory repeatability and accuracy for the analysis of ethyl decanoate and other esters in spirits nih.govacs.orgsigmaaldrich.com.

Research findings demonstrate the application of GC-MS in analyzing ethyl decanoate in different contexts. For instance, a method for the separation and quantification of ethyl decanoate, among other esters, in cachaça, rum, and whisky using direct injection GC-MS has been developed and validated nih.govacs.orgsigmaaldrich.com. This method was found to be simple, selective, and appropriate for determining esters in distilled spirits, with reported limits of detection and relative standard deviations for repeatability and accuracy nih.govacs.orgsigmaaldrich.com. Another study utilizing dispersive liquid-liquid microextraction (DLLμE) followed by GC-MS identified ethyl decanoate as one of the predominant esters in various whiskeys, with average concentrations reported mdpi.com.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a solvent-less sample preparation technique coupled with GC-MS, particularly useful for analyzing volatile and semi-volatile compounds in the headspace above a sample. This method involves extracting analytes onto a coated fiber placed in the headspace, followed by thermal desorption in the GC injector and subsequent GC-MS analysis.

HS-SPME-GC-MS has been applied to the analysis of ethyl decanoate in various matrices, including wine and meat products researchgate.netscilit.comresearchgate.netunicam.itdiva-portal.org. This technique allows for the identification and semi-quantification or quantification of volatile compounds, including ethyl decanoate researchgate.netscilit.comunicam.itdiva-portal.org. Studies have utilized HS-SPME-GC-MS to investigate the effect of factors like light exposure on the concentration of ethyl decanoate in wine researchgate.netscilit.com. It has also been employed in the development of analytical methods for identifying and quantifying compounds responsible for changes in the volatile profile of raw ham during storage unicam.it.

Research has explored the optimization of HS-SPME parameters, such as fiber coating, extraction temperature, and extraction time, to enhance the extraction efficiency of volatile compounds, including ethyl decanoate unicam.itedpsciences.orgiastate.edu. Different fiber coatings have shown varying efficiencies for extracting ethyl decanoate iastate.edu.

Stir Bar Sorptive Extraction (SBSE) combined with GC-MS

Stir Bar Sorptive Extraction (SBSE) is another solvent-less extraction technique that utilizes a stir bar coated with a sorptive phase, typically polydimethylsiloxane (B3030410) (PDMS), to extract analytes from a liquid sample. After extraction, the stir bar is thermally desorbed in a GC system coupled with a detector like MS. SBSE offers higher sorptive phase volume compared to SPME, potentially leading to lower detection limits for certain compounds. nih.gov

SBSE combined with GC-MS is a valuable method for the analysis of ethyl decanoate, particularly in complex matrices like beverages. This technique has been used to characterize the aroma profile of various products, including distilled grape spirits and beer nih.govresearchgate.netgcms.cz. Studies have shown that SBSE coupled with GC-MS can effectively identify and quantify ethyl decanoate among other volatile compounds researchgate.netgcms.cz.

Research has demonstrated the application of SBSE-GC-MS in studying the impact of different factors on the concentration of ethyl decanoate. For example, SBSE-GC-MS has been used to analyze the volatile compounds in Saccharomyces cerevisiae strains grown under different conditions, revealing changes in ethyl decanoate content ebi.ac.uk. In the context of beer analysis, SBSE has shown good accuracy and the ability to detect odor-active compounds, including ethyl decanoate gcms.cz.

Olfactometry and Sensory-Coupled Techniques

While chromatographic techniques provide chemical information, olfactometry and sensory-coupled techniques link the chemical analysis to the sensory perception of aroma compounds.

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a technique that couples the separation power of GC with the human sense of smell. In GC-O, the effluent from the GC column is split, with one stream going to a detector (e.g., FID or MS) and the other to an olfactometry port where a trained panelist sniffs the eluting compounds and records their perceived aroma descriptors and intensity.

Biotechnological and Chemical Production of Ethyl Decanoate

Chemical Synthesis Approaches

Reaction Mechanism and Kinetic Studies of Esterification

The chemical synthesis of ethyl decanoate (B1226879) typically involves the esterification of decanoic acid with ethanol (B145695). This reaction is commonly catalyzed by strong acids, such as sulfuric acid or solid acid catalysts like Amberlyst 15. researchgate.netresearchgate.net The esterification of carboxylic acids with alcohols in the presence of an acid catalyst is a reversible reaction, often following a mechanism known as Fischer esterification. masterorganicchemistry.com

The general mechanism for acid-catalyzed esterification involves several steps:

Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic attack by the alcohol oxygen on the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comchemguide.co.uk

Proton transfer within the tetrahedral intermediate. masterorganicchemistry.comchemguide.co.uk

Elimination of water, which is a good leaving group. masterorganicchemistry.comchemguide.co.uk

Deprotonation of the protonated ester product to yield the neutral ester and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

This mechanism can be summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The reversibility of the reaction means that equilibrium is reached, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. This can be done by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed. masterorganicchemistry.comscirp.org

Kinetic studies on the esterification of decanoic acid with ethanol have been conducted using various catalysts. Research using the solid catalyst Amberlyst 15 in a batch reactor studied the reaction kinetics over a temperature range of 60°C to 80°C. researchgate.net The study investigated the effect of parameters such as catalyst loading and the molar ratio of acid to alcohol. researchgate.net

One study found that the esterification reaction of decanoic acid with ethanol catalyzed by Amberlyst 15 followed the Eley–Rideal mechanism. researchgate.net In this mechanism, it was suggested that the reaction rate was controlled by the adsorption of methanol (B129727) on the solid acid catalyst. researchgate.net The activation energy for this esterification reaction was determined to be 39.4 kJ/mol. researchgate.net

Another study investigating the catalytic esterification of medium-chain fatty acids, including decanoic acid, with n-octyl alcohol using sulfuric acid and Dowex 50WX8 as catalysts, found that the reaction kinetics appeared to be of the first order with respect to the acid when water was continuously removed. scirp.org The effect of temperature on the reaction rate in this study followed the Arrhenius equation. scirp.org

Research into the enzymatic production of ethyl decanoate by yeast has also provided insights into the factors affecting its formation during fermentation. Enzymes like Eeb1 and Eht1 are identified as key acyl-CoA:ethanol O-acyltransferases responsible for ethyl ester synthesis in yeast. nih.gov Eeb1 is considered the main enzyme, with Eht1 playing a minor role. nih.gov The rate of ethyl ester formation in this biological context is dependent on the concentrations of the acyl coenzyme A component and ethanol, as well as the activity of the enzymes involved. nih.gov

While specific detailed kinetic data tables for the acid-catalyzed esterification of decanoic acid with ethanol are not extensively provided in the search results, the studies highlight the impact of key parameters on the reaction rate and yield. Factors such as temperature, catalyst loading, and the molar ratio of reactants are shown to influence the efficiency of ethyl decanoate synthesis. researchgate.net

Below is an interactive table summarizing some kinetic parameters found in the search results related to the esterification of decanoic acid with ethanol using Amberlyst 15.

| Catalyst | Mechanism Proposed | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) | Reaction Entropy (J/mol·K) |

| Amberlyst 15 | Eley–Rideal | 39.4 researchgate.net | 29.81 researchgate.net | 87.38 researchgate.net |

Further detailed research findings indicate that increasing temperature and catalyst loading generally lead to increased product formation in heterogeneous solid catalyzed esterification of decanoic acid with ethanol. researchgate.net The reusability of solid acid catalysts like Amberlyst 15 after washing with methanol has also been investigated, showing promising results for sustained catalytic activity. researchgate.net

| Parameter | Effect on Ethyl Decanoate Formation (Amberlyst 15 catalyzed) | Source |

| Temperature | Increased temperature increases product formation. | researchgate.net |

| Catalyst Loading | Increased catalyst loading increases product formation. | researchgate.net |

| Acid:Alcohol Ratio | A 1:7 molar ratio was used in one study. | researchgate.net |

These studies underscore the importance of understanding the reaction mechanism and kinetics for optimizing the production of ethyl decanoate through chemical esterification.

Biological Roles and Toxicological Investigations of Ethyl Decanoate

Roles in Cellular and Biochemical Processes

Ethyl decanoate (B1226879) and its constituent parts play roles in fundamental cellular and biochemical processes, primarily related to lipids and energy.

Membrane Stabilization and Energy Metabolism

Ethyl decanoate has been identified as having a role as a membrane stabilizer. foodb.cahmdb.cafoodb.ca Biological membranes, composed primarily of lipids, are crucial for maintaining cellular integrity and regulating the passage of substances. acs.org The incorporation of fatty acid esters like ethyl decanoate can influence membrane properties. Furthermore, ethyl decanoate can serve as an energy source and storage molecule. foodb.cahmdb.cafoodb.ca Upon hydrolysis, it yields decanoic acid and ethanol (B145695), both of which can be metabolized to produce energy. Medium-chain fatty acids, such as decanoic acid, are readily metabolized and can serve as alternative metabolic fuels, capable of diffusing through plasma and mitochondrial membranes without requiring specific transport proteins, thus providing a quick energy source, especially when glucose uptake is decreased. nih.govnih.gov Lipids, in general, are integral to energy storage and metabolism within cells. acs.org

Involvement in Lipid Transport and Cell Signaling

Ethyl decanoate is involved in lipid transport and cellular signaling pathways. foodb.cahmdb.cafoodb.cahmdb.cachemfont.cafoodb.ca As a fatty acid ester, it is intrinsically linked to lipid metabolism. foodb.cahmdb.cachemfont.cafoodb.ca The biochemical processes involving ethyl decanoate include lipid transport and participation in lipid metabolism pathways. foodb.cahmdb.cachemfont.cafoodb.ca Glycolipids, which can be derived from fatty acids like decanoic acid, are known to play significant roles in cell signaling and the structural organization of cell membranes. ontosight.ai

Mechanisms of Biological Impact and Detoxification

The biological impact and detoxification of ethyl decanoate primarily involve its enzymatic breakdown and its influence on microbial physiology.

Enzymatic Hydrolysis in Biological Systems (Esterases, Carboxylesterases)

A primary mechanism by which ethyl decanoate is processed in biological systems is enzymatic hydrolysis. Ethyl decanoate is reported to be metabolized in the gastrointestinal tract through hydrolysis into decanoic acid and ethanol. hpa.gov.tw This reaction is catalyzed by enzymes belonging to the esterase or carboxylesterase classes. hpa.gov.tw These enzymes are widely distributed throughout mammalian tissues, with a notable presence in hepatocytes (liver cells). hpa.gov.tw Esterases and carboxylesterases function as hydrolases, facilitating the cleavage of ester bonds in the presence of water. sigmaaldrich.comnih.govoup.com Specific carboxylesterases, such as CES1, have been implicated in the de-esterification of various compounds. idrblab.netebi.ac.uk Studies have also indicated that salivary esterase enzymes are capable of hydrolyzing carboxylic esters, including ethyl decanoate, in vitro. rsc.org

Role in Microbial Resistance to Medium-Chain Fatty Acids

Ethyl decanoate plays a role in the resistance of certain microorganisms, particularly Saccharomyces cerevisiae (yeast), to medium-chain fatty acids like decanoic acid. S. cerevisiae activates specific mechanisms to cope with the toxicity of medium-chain fatty acids, which can act as fermentation inhibitors. asm.org Resistance to decanoic acid in yeast is a composite mechanism involving the transporter Tpo1p and the upregulation of genes associated with beta-oxidation and ethyl ester synthesis. asm.org The synthesis of ethyl decanoate is suggested as a detoxification pathway for decanoic acid in yeast. asm.org This process involves enzymes such as alcohol acyltransferases, notably EEB1, which catalyzes the formation of ethyl esters from fatty acyl-CoA and ethanol. asm.orgnih.govnih.govmdpi.com Research suggests that the availability of precursor molecules, specifically medium-chain fatty acids, is a significant limiting factor in the production of ethyl esters by yeast. nih.gov

Reported Anti-Tumor Activity and Associated Mechanisms

Limited research has explored the anti-tumor activity of ethyl decanoate directly. One study reported that ethyl decanoate exhibited anti-tumor activity, providing protection to AKR mice that were subcutaneously injected with transplantable AKR leukemia cells. hpa.gov.tw This protective effect was observed at concentrations up to 5.0 mmol/ml when administered together with the cell suspensions. hpa.gov.tw While some fatty acid derivatives have demonstrated potential antitumor properties d-nb.info, the specific mechanisms underlying the reported anti-tumor activity of ethyl decanoate in the mentioned study were not detailed in the provided information. General mechanisms of anticancer activity observed for various plant extracts and compounds include the induction of apoptosis through both intrinsic and extrinsic pathways, the modulation of pro-apoptotic (e.g., p53, Bax) and anti-apoptotic (e.g., survivin, Bcl-XL) proteins, and the activation of caspases imrpress.commdpi.comb-cdn.net, but these mechanisms have not been directly linked to ethyl decanoate in the search results.

Assessment of Biological Safety and Environmental Interactions

In Vitro Cytotoxicity and Mutagenicity Evaluations

Mutagenicity evaluations have included bacterial reverse mutation assays, such as the Ames test, utilizing Salmonella tester strains like TA98. hpa.gov.twhpa.gov.tw Studies have reported that ethyl decanoate did not induce DNA damage in the rec assay using B. subtilis strains H17 (rec+) and M45 (rec-). hpa.gov.twhpa.gov.tw Furthermore, in the context of tobacco product analysis, the addition of ethyl decanoate was determined not to have affected the mutagenicity of total particulate matter of smoke in the Ames assay or the in vitro micronucleus assay when compared to control cigarettes. hpa.gov.twhpa.gov.tw

Data from genotoxicity tests for designated food additives in Japan also list ethyl decanoate (ethyl caprate) as a flavoring agent with associated test data. nih.gov

Studies on Human Sensitization and Irritation Responses

Studies have investigated the potential of ethyl decanoate to cause irritation and sensitization in humans. When tested at a 2% concentration in petrolatum using a maximization procedure, no sensitization reactions were reported in human volunteers. hpa.gov.twhpa.gov.tw Similarly, a 2% solution was reported to cause no irritation or sensitization. thegoodscentscompany.com

However, when applied neat to either intact or abraded skin of rabbits under occlusion for 24 hours, ethyl decanoate was reported to cause erythema lasting for 24 hours. hpa.gov.twhpa.gov.tw A safety data sheet also indicates mild skin irritation in rabbits after a 24-hour exposure.

Based on available studies, including read-across from a category of short-chain fatty acid esters and QSAR predictions, ethyl decanoate is considered not to be a skin sensitizer (B1316253) according to CLP criteria. europa.eu This assessment is consistent with skin irritation studies and the expected low toxicity of substances within this category. europa.eu

Environmental Degradation Pathways and Biotransformation (e.g., in waste streams)

Understanding the environmental fate of ethyl decanoate involves examining its degradation pathways and biotransformation, particularly in environments like waste streams. Ethyl decanoate is a very hydrophobic molecule with low water solubility. atamanchemicals.comthermofisher.com

Esters, including fatty acid ethyl esters like ethyl decanoate, can undergo hydrolysis. Ethyl decanoate was reported to be 80% hydrolyzed after incubation with a preparation of pancreatin (B1164899) for 2 hours. hpa.gov.twhpa.gov.tw In the environment, hydrolysis is a primary degradation pathway for some polyesters in wet environments, although this can take significant time depending on conditions. acs.org

Biotransformation of ethyl decanoate can occur through enzymatic processes. For instance, skin lipase (B570770) can hydrolyze ethyl decanoate into decanoic acid and ethanol. europa.eu

While specific detailed studies on the environmental degradation pathways and biotransformation of ethyl decanoate specifically in waste streams were not extensively found, research on similar fatty acid esters and general principles of biodegradation provide some insight. Fatty acid methyl esters (FAMEs), structurally similar to ethyl decanoate, are expected to rapidly biodegrade under aerobic conditions, as suggested by the rapid biodegradation of other long-chain fatty acid esters by mixed sewage sludge. nih.gov The chemical structure of esters, including the length of the acid and alcohol moieties and the presence of unsaturation, can affect the rate and completeness of anaerobic biodegradation in environments like marine sediment. researchgate.net

Waste streams, particularly those with high sugar content from sources like food, bakery, bread, fruit, and beverage waste, are being explored for the extraction of fermentable sugars and can contain compounds like ethyl decanoate, which is a product of fermentation. mdpi.com Microbial communities in waste streams can facilitate biotransformation processes. Mixed microbial cultures, for example, have shown adaptability to utilize waste streams as substrates for producing biopolymers like polyhydroxyalkanoates (PHAs). mdpi.com

The low water solubility of ethyl decanoate suggests it is not likely to be highly mobile in the environment, and spillage is unlikely to penetrate soil deeply. thermofisher.com It is also reported to float on water and evaporate slowly. thermofisher.com While some solvents, like methyl decanoate, bear environmental hazard labels indicating potential ecological impacts, ethyl decanoate's specific environmental hazard profile in waste streams would depend on the concentration and the specific microbial communities present. mdpi.comcdnmpro.com

Table 1: In Vitro Toxicity and Irritation/Sensitization Data for Ethyl Decanoate

| Test Type | Model/Species | Result | Citation |

| In Vitro Cytotoxicity | HEP-G2 cells | No increased cytotoxicity (in complex mixture) | hpa.gov.twhpa.gov.tw |

| In Vitro Cytotoxicity | BALB/c 3T3 cells | No increased cytotoxicity (in complex mixture) | hpa.gov.twhpa.gov.tw |

| Bacterial Reverse Mutation | Salmonella TA98 | Not affected mutagenicity (in complex mixture) | hpa.gov.twhpa.gov.tw |

| DNA Damage (rec assay) | B. subtilis H17/M45 | Did not induce DNA damage | hpa.gov.twhpa.gov.tw |

| In Vitro Micronucleus Assay | Not specified | Not affected mutagenicity (in complex mixture) | hpa.gov.twhpa.gov.tw |

| Human Sensitization (2% in petrolatum) | Humans | No sensitization reactions | hpa.gov.twhpa.gov.tw |

| Human Irritation (2% solution) | Humans | No irritation | thegoodscentscompany.com |

| Dermal Irritation (neat) | Rabbit | Erythema lasting 24 hours | hpa.gov.twhpa.gov.tw |

| Dermal Irritation | Rabbit | Mild skin irritation - 24 h | |

| Skin Sensitization (Predicted) | Not applicable | Not a skin sensitizer (based on read-across and QSAR) | europa.eu |

Table 2: Environmental Fate Properties of Ethyl Decanoate

| Property | Value/Observation | Citation |

| Water Solubility | Very low, practically insoluble | atamanchemicals.comthermofisher.com |

| Mobility in Soil | Not likely mobile due to low water solubility | thermofisher.com |

| Behavior on Water | Insoluble, floats | thermofisher.com |

| Evaporation Rate | Evaporates slowly | thermofisher.com |

| Hydrolysis | 80% hydrolyzed by pancreatin in 2 hours | hpa.gov.twhpa.gov.tw |

| Biodegradation | Expected to rapidly biodegrade aerobically (analogy) | nih.gov |

Q & A

Q. How can ethyl decanoate’s thermodynamic properties (e.g., heat capacity) be accurately measured under non-ambient conditions?

- Methodology : Use flow calorimetry at pressures up to 24 MPa and temperatures from 294–354 K. Validate results against predictive equations (e.g., Lee-Kesler correlations) and literature data, ensuring deviations remain <0.4% .

Methodological Notes

- Data Validation : Replicate experiments at least three times and use standardized statistical packages (e.g., SPSS, R) for ANOVA and regression analysis .

- Instrument Calibration : Regularly calibrate GC-MS systems with certified reference standards (e.g., Merck, Sigma-Aldrich) to minimize quantification errors .

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and declare conflicts of interest when citing industry-funded studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.